molecular formula C17H26FNSi B1640862 1H-Indole, 5-fluoro-1-[tris(1-methylethyl)silyl]-

1H-Indole, 5-fluoro-1-[tris(1-methylethyl)silyl]-

Cat. No. B1640862
M. Wt: 291.5 g/mol
InChI Key: ACHZLWIUAPEAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637537B2

Procedure details

To a mixture of 5-fluoro-1H-indole (2.5 g, 18.52 mmol) and chlorotriisopropyl-silane (3.92 g, 20.4 mmol) in anhydrous THF (75 mL) at −78° C. was added dropwise a solution of n-BuLi in THF (1.6 mol/L, 12.7 mL, 20.37 mmol) at a rate to maintain the internal reaction temperature below −70° C. After the addition was completed, the mixture was stirred at −78° C. for 1 h and then poured into water (250 mL), extracted with DCM (100 mL×3), and concentrated in vacuo to afford 5-fluoro-1-(triisopropylsilyl)-1H-indole as a yellow oil (5.27 g, 97.6%). MS (ESI): m/z=292.3 [M+1]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.Cl[Si:12]([CH:19]([CH3:21])[CH3:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14].[Li]CCCC.O>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([Si:12]([CH:19]([CH3:21])[CH3:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Name
Quantity
3.92 g
Type
reactant
Smiles
Cl[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
12.7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal reaction temperature below −70° C
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (100 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C=CN(C2=CC1)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g
YIELD: PERCENTYIELD 97.6%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.